molecular formula C13H9FN2O3S B4704342 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

Cat. No. B4704342
M. Wt: 292.29 g/mol
InChI Key: GPMJSZVNBBMXLD-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid, also known as FTAA, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can selectively bind to amyloid fibrils, which are associated with a variety of diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is based on its selective binding to amyloid fibrils. This compound can form a complex with the amyloid fibrils, which results in a change in its fluorescence properties. The exact mechanism of this process is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a small molecule that is designed to selectively bind to amyloid fibrils and emit fluorescence.

Advantages and Limitations for Lab Experiments

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has several advantages for lab experiments. It is a small molecule that can selectively bind to amyloid fibrils, which makes it a powerful tool for detecting and studying amyloid fibrils. This compound is also easy to use and can be applied in a variety of experimental settings. However, this compound has some limitations. It cannot distinguish between different types of amyloid fibrils and may cross-react with other proteins or molecules.

Future Directions

There are several future directions for the use of 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in scientific research. One direction is to further investigate the mechanism of action of this compound and its interaction with amyloid fibrils. Another direction is to develop new fluorescent probes that can selectively bind to different types of amyloid fibrils. Finally, this compound can be applied in clinical settings for the detection and diagnosis of amyloid-related diseases.

Scientific Research Applications

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been widely used in scientific research as a fluorescent probe for amyloid fibrils. It can selectively bind to amyloid fibrils and emit fluorescence, which makes it a powerful tool for detecting and studying amyloid fibrils. This compound has been used to study the aggregation of amyloid beta peptide, alpha-synuclein, and islet amyloid polypeptide, which are associated with Alzheimer's disease, Parkinson's disease, and type 2 diabetes, respectively.

properties

IUPAC Name

(Z)-4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-7H,(H,18,19)(H,15,16,17)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMJSZVNBBMXLD-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C\C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 2
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 3
Reactant of Route 3
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 4
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 5
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 6
Reactant of Route 6
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

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